5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid
Overview
Description
5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid is an organic compound characterized by its complex structure, which includes a benzyl group, a methoxyphenyl group, a sulfonamide group, and a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid typically involves multiple steps:
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Formation of the Sulfonamide Intermediate
Starting Materials: 4-methoxybenzenesulfonyl chloride and benzylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
Product: Benzyl-(4-methoxyphenyl)sulfonamide.
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Chlorination of Benzoic Acid
Starting Materials: 2-chlorobenzoic acid.
Reaction Conditions: Chlorination can be achieved using thionyl chloride or phosphorus pentachloride in an inert solvent like chloroform.
Product: 2-chlorobenzoyl chloride.
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Coupling Reaction
Starting Materials: Benzyl-(4-methoxyphenyl)sulfonamide and 2-chlorobenzoyl chloride.
Reaction Conditions: The coupling reaction is typically performed in the presence of a base such as pyridine or triethylamine in an organic solvent like dichloromethane.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to handle larger quantities of starting materials.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the methoxy group to a carboxylic acid or aldehyde.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran.
Products: Reduction of the sulfonamide group to an amine.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Products: Substitution of the chlorine atom with the nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, 5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the sulfonamide group suggests possible antibacterial or antifungal activity, while the benzyl and methoxyphenyl groups could contribute to its pharmacokinetic properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features. Its ability to undergo various chemical reactions makes it a valuable component in material science research.
Mechanism of Action
The mechanism of action of 5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group could mimic the structure of natural substrates, allowing the compound to bind to active sites and exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonamide: Shares the sulfonamide group but lacks the benzyl and chlorobenzoic acid moieties.
2-Chlorobenzoic Acid: Contains the chlorobenzoic acid moiety but lacks the sulfonamide and benzyl groups.
Benzylamine: Contains the benzyl group but lacks the sulfonamide and chlorobenzoic acid moieties.
Uniqueness
5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
5-[benzyl-(4-methoxyphenyl)sulfamoyl]-2-chlorobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO5S/c1-28-17-9-7-16(8-10-17)23(14-15-5-3-2-4-6-15)29(26,27)18-11-12-20(22)19(13-18)21(24)25/h2-13H,14H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDOOKBEQZGTSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101152324 | |
Record name | 2-Chloro-5-[[(4-methoxyphenyl)(phenylmethyl)amino]sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101152324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565198-70-1 | |
Record name | 2-Chloro-5-[[(4-methoxyphenyl)(phenylmethyl)amino]sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565198-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-[[(4-methoxyphenyl)(phenylmethyl)amino]sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101152324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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